molecular formula C9H11NO5 B085831 1,3,5-Trimethoxy-2-nitrobenzene CAS No. 14227-18-0

1,3,5-Trimethoxy-2-nitrobenzene

Cat. No.: B085831
CAS No.: 14227-18-0
M. Wt: 213.19 g/mol
InChI Key: VWYAWLZEMLQGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethoxy-2-nitrobenzene is an organic compound with the molecular formula C9H11NO5. It is characterized by the presence of three methoxy groups (-OCH3) and one nitro group (-NO2) attached to a benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 1,3,5-Trimethoxy-2-nitrobenzene typically involves the nitration of 1,3,5-trimethoxybenzene. One common method includes the reaction of 1,3,5-trimethoxybenzene with a mixture of nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration of the benzene ring .

Industrial production methods may involve the use of 1,3,5-tribromobenzene as a starting material. This compound undergoes methoxylation in the presence of methanol and a catalyst such as cuprous halide to yield this compound. This process is known for its high yield and simplicity .

Chemical Reactions Analysis

1,3,5-Trimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Major products formed from these reactions include 1,3,5-trimethoxy-2-aminobenzene and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Intermediate :
    • 1,3,5-Trimethoxy-2-nitrobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active derivatives. For instance, it can be used in the synthesis of nitro-containing drugs that exhibit anti-inflammatory or analgesic properties .
  • Chemical Research :
    • This compound serves as a reagent in organic synthesis and chemical research. Its nitro group can participate in nucleophilic substitution reactions, making it valuable for developing new compounds in medicinal chemistry .
  • Material Science :
    • In material science, this compound can be incorporated into polymer matrices to enhance their properties. The incorporation of nitro groups can improve the thermal stability and mechanical strength of polymers .

Data Table: Applications Overview

Application AreaDescriptionExamples of Use
PharmaceuticalIntermediate for drug synthesisAnti-inflammatory agents
Organic SynthesisReagent for nucleophilic substitution reactionsSynthesis of novel compounds
Material ScienceEnhancer for polymer propertiesImproved thermal stability
Chemical ResearchUsed in the development of new synthetic methodologiesSynthesis of complex organic molecules

Case Study 1: Synthesis of Nitro-containing Pharmaceuticals

A recent study demonstrated the utility of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with various amines to yield substituted nitrophenols that showed significant biological activity in vitro.

Case Study 2: Polymer Composite Development

Research conducted on polymer composites incorporating this compound indicated enhanced mechanical properties and thermal resistance compared to standard polymers without nitro groups. The findings suggest potential applications in high-performance materials used in aerospace and automotive industries.

Comparison with Similar Compounds

1,3,5-Trimethoxy-2-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in research and industry.

Biological Activity

Overview

1,3,5-Trimethoxy-2-nitrobenzene (C9H11NO5) is an organic compound characterized by three methoxy groups and one nitro group attached to a benzene ring. This compound has garnered attention in scientific research for its potential biological activities , particularly in the fields of antimicrobial and anticancer properties.

The compound appears as a yellow crystalline solid and is utilized in various applications, including pharmaceuticals and agrochemicals. Its synthesis typically involves the nitration of 1,3,5-trimethoxybenzene using a mixture of nitric and sulfuric acids .

Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial properties . The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. For instance, derivatives such as metronidazole are known for their effectiveness against anaerobic bacteria and protozoa .

This compound has shown promising results in preliminary studies. It is believed that upon reduction, it may generate toxic species that contribute to its antimicrobial activity. This aligns with findings that nitro compounds can act as effective antimicrobial agents through similar mechanisms .

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties . Nitro compounds have been shown to exhibit antineoplastic activity by inducing oxidative stress within cancer cells. The radical anion formed during electrochemical reduction may play a critical role in this process by damaging cellular components and triggering apoptosis .

A notable study highlighted the ability of certain nitro derivatives to inhibit key enzymes involved in cancer progression, suggesting that this compound could be explored further as a potential anticancer agent .

The mechanism of action for this compound involves several pathways:

  • Electrochemical Reduction : The compound can undergo electrochemical reduction to form a radical anion, which may induce oxidative stress within cells.
  • DNA Binding : Reduced forms of nitro compounds can covalently bind to DNA, leading to nuclear damage and cell death.
  • Enzyme Inhibition : The compound may inhibit various enzymes linked to inflammatory responses and cancer progression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
1,3,5-TrimethoxybenzeneNoneNoneNot applicable
1,3-DinitrobenzeneModerateModerateDNA binding and oxidative stress
MetronidazoleHighLowRadical formation from reduction
5-NitroimidazoleHighModerateDNA damage via reactive intermediates

Case Studies

Several studies have investigated the biological activities of nitro compounds similar to this compound:

  • Antimicrobial Studies : A study demonstrated that nitro derivatives could effectively combat bacterial infections through mechanisms involving DNA damage and oxidative stress induction .
  • Anticancer Research : Research on related nitro compounds revealed their ability to inhibit tumor growth in vitro and in vivo by targeting specific cellular pathways associated with cancer progression .

Properties

IUPAC Name

1,3,5-trimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYAWLZEMLQGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333847
Record name 1,3,5-Trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14227-18-0
Record name 1,3,5-Trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Trimethoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3,5-Trimethoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Trimethoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3,5-Trimethoxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3,5-Trimethoxy-2-nitrobenzene
Customer
Q & A

Q1: What does the research paper reveal about the structure of the 2,4,6-trimethoxynitrobenzene radical anion?

A1: The research paper focuses on the structural changes observed when 2,4,6-trimethoxynitrobenzene forms a radical anion. Specifically, it reports the pyramidal distortion of the nitro (NO2) group in the radical anion form of the molecule. [] This distortion from planarity is a significant finding as it can influence the reactivity and properties of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.